molecular formula C19H13BrN4O3S B2989133 2-(4-{1-[(4-bromophenyl)sulfonyl]-1H-pyrazol-3-yl}phenoxy)pyrimidine CAS No. 321998-87-2

2-(4-{1-[(4-bromophenyl)sulfonyl]-1H-pyrazol-3-yl}phenoxy)pyrimidine

Cat. No.: B2989133
CAS No.: 321998-87-2
M. Wt: 457.3
InChI Key: DCQGNGRFOHAGMY-UHFFFAOYSA-N
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Description

2-(4-{1-[(4-Bromophenyl)sulfonyl]-1H-pyrazol-3-yl}phenoxy)pyrimidine is a synthetic chemical compound of significant interest in medicinal chemistry and drug discovery research. This complex molecule features a pyrimidine ring linked via a phenoxy bridge to an N-sulfonylated pyrazole core, a structure common in pharmacologically active agents . Pyrazole and pyrimidine heterocycles are recognized as privileged scaffolds in the development of novel therapeutic molecules due to their diverse biological activities . Preliminary research on structurally related compounds suggests potential areas of investigation for this chemical. Pyrazoline derivatives have been extensively studied for a wide spectrum of biological activities, including serving as cannabinoid CB1 receptor antagonists , and exhibiting antimicrobial, anti-inflammatory, analgesic, and anticancer properties . Furthermore, pyrazolopyrimidine derivatives have been identified as potent inhibitors of cyclin-dependent kinase 2 (CDK2), a key target in oncology research, demonstrating significant cytotoxic activities against various cancer cell lines . The presence of both pyrazole and pyrimidine rings in a single molecule makes this compound a valuable template for designing new enzyme inhibitors and receptor modulators. Researchers can utilize this compound as a key intermediate or building block for the synthesis of more complex molecules, or as a reference standard in biological screening assays. It is supplied for research purposes in pharmacology, oncology, and chemical biology to explore new mechanisms of action and develop potential lead compounds. Note: This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-[1-(4-bromophenyl)sulfonylpyrazol-3-yl]phenoxy]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrN4O3S/c20-15-4-8-17(9-5-15)28(25,26)24-13-10-18(23-24)14-2-6-16(7-3-14)27-19-21-11-1-12-22-19/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCQGNGRFOHAGMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)OC2=CC=C(C=C2)C3=NN(C=C3)S(=O)(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-{1-[(4-bromophenyl)sulfonyl]-1H-pyrazol-3-yl}phenoxy)pyrimidine (CAS number: 321998-87-2) is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structure

The molecular formula of this compound is C19H13BrN4O3SC_{19}H_{13}BrN_{4}O_{3}S, with a molecular weight of 457.3 g/mol. The structure includes a pyrimidine ring, a phenoxy group, and a pyrazole moiety, which contribute to its biological activity.

Physical Properties

PropertyValue
Molecular Weight457.3 g/mol
CAS Number321998-87-2
SolubilitySoluble in DMSO

Anticancer Activity

Research indicates that compounds containing pyrazole and pyrimidine moieties exhibit significant anticancer properties. A study explored various derivatives and found that certain pyrazole-based compounds demonstrated potent activity against various cancer cell lines, including breast and colon cancer cells. The presence of the bromophenylsulfonyl group enhances the cytotoxicity of the compound by promoting apoptosis in cancer cells through the activation of specific signaling pathways .

Antimicrobial Activity

The antimicrobial efficacy of related pyrazole derivatives has been assessed using the agar well-diffusion method. Compounds similar to this compound showed promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis .

Enzyme Inhibition

Recent studies have highlighted the potential of this compound as an inhibitor of cholinesterase enzymes, which are crucial in the treatment of Alzheimer’s disease. The inhibition potency was evaluated through IC50 values, indicating that certain derivatives possess selective inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), making them potential candidates for neuroprotective therapies .

Case Study 1: Anticancer Properties

In a study conducted on various pyrazole derivatives, compound variants similar to this compound were tested against multiple cancer cell lines. Results indicated that modifications at the phenoxy position significantly increased the IC50 values, demonstrating enhanced anticancer activity compared to standard chemotherapeutics like doxorubicin .

Case Study 2: Antimicrobial Screening

A series of pyrazole derivatives were synthesized and tested for antimicrobial activity. Among these, compounds with sulfonamide groups exhibited superior activity against Candida albicans and Staphylococcus aureus, suggesting that structural features like bromination and sulfonation play critical roles in their efficacy .

Comparison with Similar Compounds

Table 1. Comparative Analysis of Pyrimidine-Pyrazole Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents
Target Compound C₁₉H₁₄BrN₄O₃S 458.31 Not Provided 4-Bromophenylsulfonyl
2-{4-[1-(Phenylsulfonyl)-1H-pyrazol-3-yl]phenoxy}pyrimidine C₁₉H₁₄N₄O₃S 378.41 321998-86-1 Phenylsulfonyl
3-[5-(4-Bromophenyl)-1-(4-sulfamoylphenyl)-1H-pyrazol-3-yl]propanoic acid C₁₈H₁₅BrN₄O₅S 485.30 Not Provided 4-Bromophenyl, Sulfamoyl

Table 2. Predicted Physicochemical Properties

Compound logP (Est.) Aqueous Solubility (mg/mL) Bioactivity Potential
Target Compound 3.5 0.12 Antimicrobial
Phenylsulfonyl Analog 2.4 0.45 Unknown
Sulfamoyl-Bromophenyl Analog 2.8 0.25 Antimicrobial

Research Findings

  • Synthetic Challenges : Bromine incorporation may require Pd-catalyzed cross-coupling (e.g., Suzuki), increasing cost and complexity compared to direct sulfonylation.
  • NMR Shifts : Aromatic protons adjacent to the bromine atom are expected to resonate downfield (δ 7.8–8.2 ppm), consistent with shifts in .
  • Antimicrobial Potential: The bromine atom’s hydrophobicity may enhance interactions with bacterial lipid bilayers, though absence of a sulfamoyl group (critical in ) could limit efficacy.

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